molecular formula C8H13ClO3S B12530843 Propanoic acid, 3-chloro-2-oxo-3-(propylthio)-, ethyl ester CAS No. 671224-99-0

Propanoic acid, 3-chloro-2-oxo-3-(propylthio)-, ethyl ester

Cat. No.: B12530843
CAS No.: 671224-99-0
M. Wt: 224.71 g/mol
InChI Key: NEVKBGHQUPECSB-UHFFFAOYSA-N
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Description

Propanoic acid, 3-chloro-2-oxo-3-(propylthio)-, ethyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, a chlorine atom, an oxo group, and a propylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-chloro-2-oxo-3-(propylthio)-, ethyl ester typically involves the reaction of propanoic acid derivatives with appropriate reagents. One common method is the esterification of 3-chloro-2-oxo-3-(propylthio)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-chloro-2-oxo-3-(propylthio)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to achieve selective reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-chloro-2-oxo-3-(propylthio)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of propanoic acid, 3-chloro-2-oxo-3-(propylthio)-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-chloro-2-oxo-3-(propylthio)-, ethyl ester is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

671224-99-0

Molecular Formula

C8H13ClO3S

Molecular Weight

224.71 g/mol

IUPAC Name

ethyl 3-chloro-2-oxo-3-propylsulfanylpropanoate

InChI

InChI=1S/C8H13ClO3S/c1-3-5-13-7(9)6(10)8(11)12-4-2/h7H,3-5H2,1-2H3

InChI Key

NEVKBGHQUPECSB-UHFFFAOYSA-N

Canonical SMILES

CCCSC(C(=O)C(=O)OCC)Cl

Origin of Product

United States

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